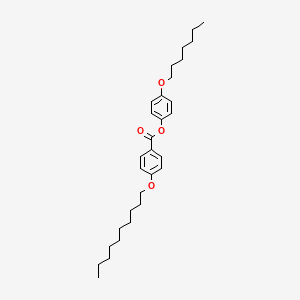

4-(Heptyloxy)phenyl 4-(decyloxy)benzoate

Description

Properties

CAS No. |

69280-97-3 |

|---|---|

Molecular Formula |

C30H44O4 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(4-heptoxyphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C30H44O4/c1-3-5-7-9-10-11-13-15-25-32-27-18-16-26(17-19-27)30(31)34-29-22-20-28(21-23-29)33-24-14-12-8-6-4-2/h16-23H,3-15,24-25H2,1-2H3 |

InChI Key |

SETDHSMBNDZPFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCC |

Origin of Product |

United States |

Biological Activity

4-(Heptyloxy)phenyl 4-(decyloxy)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound belongs to the class of alkoxybenzoates, characterized by the presence of long alkyl chains which influence its physical and chemical properties. The synthesis typically involves the esterification of 4-hydroxybenzoic acid derivatives with appropriate alcohols under acidic or basic conditions.

Antimicrobial Properties

Research indicates that 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and materials science. The compound's structure allows it to disrupt microbial membranes, leading to cell lysis and death.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate that while it possesses antimicrobial properties, it also shows moderate cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

The biological activity of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate is attributed to its ability to interact with lipid membranes. The long hydrophobic alkyl chains enhance its membrane penetration capability, facilitating the disruption of cellular integrity in microbial cells.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial efficacy against clinically relevant pathogens.

- Method: Disc diffusion method was employed alongside MIC determination.

- Findings: The compound showed a broad spectrum of activity, particularly effective against Gram-positive bacteria.

-

Cytotoxicity Assessment

- Objective: To assess the cytotoxic effects on various human cancer cell lines.

- Method: MTT assay was used to determine cell viability post-treatment.

- Findings: While exhibiting antimicrobial properties, higher concentrations led to significant reductions in cell viability, indicating potential for selective toxicity.

Comparison with Similar Compounds

Table 1: Transition Temperatures vs. Chain Length

| Compound | Clearing Temp. (°C) | Mesophase Range (°C) | Reference |

|---|---|---|---|

| C6 (hexyloxy) derivative | 112 | 85–112 | |

| C10 (decyloxy) derivative | 128 | 95–128 | |

| C12 (dodecyloxy) derivative | 135 | 110–135 (Smectic) |

Role of Substituent Groups

Fluorinated Derivatives

The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), increases dipole-dipole interactions and molecular rigidity. For example:

- 4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate exhibits a larger dihedral angle (62.97°) between aromatic rings compared to non-fluorinated analogs, leading to higher clearing temperatures (∼150°C) and enhanced nematic stability .

- In contrast, 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (non-fluorinated) has a smaller dihedral angle (54.46°), resulting in a lower clearing temperature (∼128°C) .

Chiral and Photoactive Derivatives

- ChD-3501 (azo-functionalized): Incorporation of azo groups enables light-responsive behavior, allowing reversible trans-cis isomerization. However, this disrupts mesophase stability compared to 4-(decyloxy)phenyl benzoate derivatives, which lack photoactive moieties .

- 11EB1M7 (chiral Smectic): Chiral centers in compounds like 4-[4′-(1-methyl heptyloxy)]biphenyl 4-(10-undecenyloxy) benzoate induce helical supramolecular arrangements, enabling ferroelectric properties absent in the non-chiral 4-(heptyloxy)phenyl derivative .

Impact of Lateral Substitutions

Lateral substituents (e.g., halogens, nitro groups) reduce melting points and mesophase stability by disrupting molecular packing:

- 4-((2'-Bromophenylimino)methyl)phenyl-4”-decyloxy benzoate exhibits a nematic phase at 110–125°C, whereas its unsubstituted analog (4-(decyloxy)phenyl benzoate) forms a broader nematic range (95–128°C) .

- Nitro (-NO2) groups further destabilize mesophases, as seen in 4-[4-(decyloxy)benzoyloxy]phenyl 3-hydroxy-5-nitrobenzoate, which shows a narrow nematic phase (ΔT = 10°C) .

Structural and Computational Insights

Dihedral Angles and Molecular Packing

The dihedral angle between aromatic rings is a critical determinant of LC behavior:

- 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate: 54.46°

- 4-(Decyloxy)phenyl 7-(trifluoromethyl)coumarin derivative: 62.97°

- 4-(Octyloxy)phenyl coumarin derivative: 21.11°

Larger angles correlate with reduced conjugation and increased rigidity, favoring higher-temperature mesophases.

DFT Studies

Density functional theory (DFT) calculations reveal that terminal alkoxy chains enhance polarizability, while lateral substituents distort molecular geometry, reducing mesophase stability .

Q & A

Q. What are the standard synthetic routes for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate, and how are reaction conditions optimized?

The compound is synthesized via two-step esterification :

- Step 1 : 4-Heptyloxyphenol reacts with 4-decyloxybenzoic acid using catalysts like sulfuric acid or p-toluenesulfonic acid.

- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures removal of unreacted starting materials .

Optimization : Reaction temperature (80–110°C), molar ratios (1:1.2 phenol:acid), and catalyst concentration (1–5 mol%) are systematically varied. Reaction progress is monitored by TLC or HPLC .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons from heptyl/decyl chains and aromatic rings.

- FT-IR : Confirms ester (C=O at ~1720 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.

- Elemental analysis : Validates C/H/O ratios (±0.3% tolerance).

- DSC : Identifies phase transitions (e.g., melting points, liquid crystalline behavior) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers away from oxidizers (per GHS hazard codes H315, H319) .

Advanced Research Questions

Q. How do alkyl chain lengths (heptyl vs. decyloxy) influence mesophase behavior in liquid crystal applications?

- Experimental design : Compare DSC thermograms and polarized optical microscopy (POM) textures of homologs (e.g., C8, C14, C16 chains).

- Findings : Longer chains (e.g., decyloxy) enhance thermal stability of smectic phases due to increased van der Waals interactions. Heptyl chains reduce viscosity, favoring nematic phases .

- Contradictions : Discrepancies in phase transition temperatures between batches may arise from trace impurities; recrystallization or HPLC purification is advised .

Q. How can computational methods predict the photostability and UV absorption of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and excitation energies.

- MD simulations : Model molecular packing in liquid crystalline phases (e.g., using Materials Studio).

- Validation : Compare computed UV spectra (TD-DFT) with experimental UV-Vis data (λmax ~280 nm for π→π* transitions) .

Q. What strategies resolve crystallographic ambiguities in structural determination?

Q. How can researchers address low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer for esterification steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours conventional).

- Catalyst screening : Test ionic liquids (e.g., [BMIM][HSO₄]) for recyclability and efficiency .

Q. What analytical approaches identify degradation products under thermal stress?

- TGA-FTIR : Correlate weight loss (TGA) with evolved gas profiles (CO₂ from ester decomposition).

- LC-MS : Detect degradation byproducts (e.g., free benzoic acid or phenolic fragments) .

Methodological Challenges and Solutions

Q. How to reconcile conflicting data on biological activity (e.g., antimicrobial claims)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.